BenchChemオンラインストアへようこそ!

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate

Regiochemistry Positional isomerism Medicinal chemistry building blocks

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate (CAS 1384958-64-8) is a brominated benzazepine heterocyclic building block with the molecular formula C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol. It is formally classified within the 3H-1-benzazepine subfamily (also named 3H-benzo[b]azepine), characterized by a benzene ring fused to a seven-membered azepine ring bearing a 2-amino substituent and a 4-carboxylate ethyl ester.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
CAS No. 1384958-64-8
Cat. No. B6333689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate
CAS1384958-64-8
Molecular FormulaC13H13BrN2O2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)Br)N=C(C1)N
InChIInChI=1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-6-10(14)3-4-11(8)16-12(15)7-9/h3-6H,2,7H2,1H3,(H2,15,16)
InChIKeyIXPNXVXHRMYNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-7-Bromo-3H-1-Benzazepine-4-Carboxylate (CAS 1384958-64-8): Core Chemical Identity and Procurement Baseline


Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate (CAS 1384958-64-8) is a brominated benzazepine heterocyclic building block with the molecular formula C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol [1]. It is formally classified within the 3H-1-benzazepine subfamily (also named 3H-benzo[b]azepine), characterized by a benzene ring fused to a seven-membered azepine ring bearing a 2-amino substituent and a 4-carboxylate ethyl ester . Commercially, this compound is available at purities typically ranging from 95% to ≥98% (HPLC) from research chemical suppliers for use exclusively as a laboratory reagent and synthetic intermediate . Its primary role is as a versatile building block in medicinal chemistry, particularly for the assembly of novel therapeutic agents targeting neurological disorders and immunomodulatory pathways .

Ethyl 2-Amino-7-Bromo-3H-1-Benzazepine-4-Carboxylate: Why Generic Substitution Is Structurally Inadmissible


Benzazepine derivatives bearing a 2-amino-4-carboxylate scaffold are not functionally interchangeable: the position of the halogen substituent on the fused benzene ring fundamentally dictates the compound's chemical reactivity, synthetic utility, and biological target engagement. Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is a regiospecific 7-bromo isomer, structurally distinct from its 8-bromo positional isomer (CAS 926927-56-2, ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate) [1], as well as from 8-substituted TLR-active analogs such as the 8-pentafluoroethyl derivative (CAS 926927-42-6) and the TLR8-selective agonist TL8-506 (CAS 1268163-15-0; EC₅₀ 30 nM at TLR8) . In the context of patent-defined structure–activity relationships (SAR) for Toll-like receptor TLR7/TLR8 modulators, the 7-position substitution pattern creates a unique pharmacophoric profile that cannot be replicated by 8-substituted analogs [2][3]. Furthermore, the 7-chloro analog (ethyl 2-amino-7-chloro-3H-1-benzazepine-4-carboxylate) introduces different halogen electronegativity, steric bulk, and leaving-group potential, precluding simple replacement in nucleophilic substitution or cross-coupling synthetic sequences . Procurement of a generic 'bromo-benzazepine' without specifying regioisomer identity at the 7-position risks acquiring an entirely different chemical entity with divergent reactivity and biological behavior.

Ethyl 2-Amino-7-Bromo-3H-1-Benzazepine-4-Carboxylate: Verifiable Differential Evidence vs. Closest Analogs for Procurement Decisions


Regioisomeric Differentiation: 7-Bromo vs. 8-Bromo Positional Isomer Governs Synthetic Trajectory

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate (CAS 1384958-64-8) is unequivocally the 7-bromo regioisomer, as confirmed by IUPAC nomenclature, InChI Key (IXPNXVXHRMYNLR-UHFFFAOYSA-N), and canonical SMILES (CCOC(=O)C1=CC2=C(C=CC(=C2)Br)N=C(C1)N), all of which unambiguously place the bromine atom at the 7-position of the benzazepine ring system [1]. Its closest positional isomer, ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate (CAS 926927-56-2), bears the bromine at the 8-position [2]. In the TLR7/TLR8 modulator patent family (VentiRx Pharmaceuticals, WO2012009258A2 / JP2017002070A), the generic Markush structure defines distinct R⁷ and R⁸ substitution positions, meaning that biological activity and synthetic intermediate utility are explicitly position-dependent [3]. The 7-bromo isomer serves as a distinct electrophilic cross-coupling partner compared to the 8-bromo isomer; in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), the electronic environment of the bromine at C-7 vs. C-8 yields different reactivity profiles due to the differential conjugation of the azepine ring nitrogen at position 1 and the 2-amino group .

Regiochemistry Positional isomerism Medicinal chemistry building blocks Benzazepine SAR

Commercial Purity Specification and Availability: ≥97% vs. 95% Baseline Differentiates Research-Grade Procurement

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate (CAS 1384958-64-8) is commercially available at multiple purity specifications from established research chemical suppliers. Aladdin Scientific (Cat. E628801) and Calpac Lab (Cat. ALA-E628801-100mg) offer this compound at ≥97% purity (min 97%) [1], while AKSci (Cat. 6213DT) supplies it at ≥95% minimum purity . LeYan (Cat. 1575371) provides the compound at 98% purity . As a comparator, the closely related 8-substituted TLR modulator ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate (CAS 926927-42-6) is available at 99% purity (Aladdin Cat. T647863) but at substantially higher cost (e.g., $132.90 for 5 mg) and requires storage at −20°C with dry ice shipping . In contrast, the 7-bromo compound is stable under standard ambient storage conditions (recommended refrigeration at 2–8°C) and is available in larger pack sizes (100 mg to 1 kg), making it more practical as a multi-step synthetic intermediate.

Chemical purity HPLC specification Research reagent procurement Quality assurance

Aqueous Solubility Profile Enables Broad Reaction Solvent Compatibility vs. 8-Substituted Hydrophobic Analogs

The 8-pentafluoroethyl analog ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate (CAS 926927-42-6) has a documented DMSO solubility of ≥100 mg/mL (287.13 mM) , reflecting the high lipophilicity conferred by the perfluorinated C8 substituent that necessitates organic solvent-based handling. Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate, with its smaller bromine substituent (van der Waals volume: Br ≈ 26.5 ų vs. C₂F₅ ≈ 62–68 ų estimated) [1], is expected to exhibit more balanced solubility across aqueous and organic media. While no experimentally measured LogP or aqueous solubility value has been published for the target compound to date, the structural difference—bromine at C7 versus a bulky perfluoroethyl group at C8—predicts substantially improved aqueous solubility, which is critical for reactions conducted in mixed aqueous-organic solvent systems (e.g., Suzuki couplings in THF/H₂O or dioxane/H₂O) [2]. The absence of perfluorinated moieties also eliminates the fluorous phase-separation considerations that complicate purification of the 8-pentafluoroethyl analog.

Aqueous solubility DMSO solubility Reaction medium compatibility Physicochemical properties

C7-Br as a Synthetic Handle: Nucleophilic Aromatic Substitution and Cross-Coupling Reactivity Differentiated from C8-Substituted and 7-Chloro Analogs

The bromine atom at the 7-position of ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate serves as a versatile synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. BenchChem's analysis of this compound explicitly identifies that 'nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives,' using reagents such as amines or thiols in the presence of a base . The bromine atom imparts increased reactivity in substitution reactions compared to the chlorine atom present in the 7-chloro analog (ethyl 2-amino-7-chloro-3H-1-benzazepine-4-carboxylate), due to bromine's superior leaving-group ability (C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~327 kJ/mol for aryl halides) [1]. In palladium-catalyzed cross-coupling reactions, aryl bromides generally exhibit faster oxidative addition than aryl chlorides, enabling milder reaction conditions and broader substrate scope [2]. The published synthesis of a related benzazepine scaffold via a hydroaminoalkylation/Buchwald-Hartwig amination sequence explicitly utilizes ortho-bromophenyl-substituted alkenes as key intermediates, demonstrating the strategic value of the bromine substituent in constructing the seven-membered azepine ring system [3].

Nucleophilic substitution Cross-coupling Suzuki coupling Buchwald-Hartwig amination Halogen reactivity

Patent-Defined Scaffold Positioning: 7-Bromo Substitution Occupies a Distinct IP Space vs. 8-Substituted TLR Modulators

The VentiRx Pharmaceuticals patent family (WO2012009258A2, JP2017002070A, and related filings) defines substituted benzazepines as Toll-like receptor TLR7 and/or TLR8 modulators for therapeutic applications in cancer, autoimmune disease, and infectious disease [1][2]. The generic Markush formula in these patents explicitly distinguishes between R⁷ and R⁸ substituents on the benzazepine scaffold, establishing that different substitution positions confer distinct intellectual property (IP) coverage and biological activity profiles [1]. Commercially available 8-substituted analogs that fall within these patents include the 8-pentafluoroethyl derivative (CAS 926927-42-6, annotated as a 'TLR antagonist' by Amerigo Scientific) and TL8-506 (CAS 1268163-15-0), which is a TLR8-selective agonist with an EC₅₀ of 30 nM . Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate, bearing bromine at the 7-position rather than the 8-position, occupies a distinct region of chemical space within this patent landscape. The 7-bromo substitution pattern, particularly when used as a synthetic intermediate for further derivatization, may generate novel analogs that fall outside the specific claims of existing 8-substituted TLR modulator patents [1].

TLR7/TLR8 modulator Patent landscape Immuno-oncology Scaffold differentiation Intellectual property

Ethyl 2-Amino-7-Bromo-3H-1-Benzazepine-4-Carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 7-Substituted TLR7/8 Modulator Libraries Outside Existing 8-Substituted Patent Space

The 7-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse aryl, alkynyl, or amino groups at the C7 position . This generates benzazepine analogs with a 7-substitution pattern that is structurally and IP-distinct from the extensively claimed 8-substituted TLR modulator series (e.g., TL8-506 and 8-pentafluoroethyl analogs) [1]. The compound serves as a key intermediate for exploring chemical space that may yield novel TLR7/8 modulators with freedom-to-operate advantages. Available at gram-to-kilogram scale with ≥97% purity, it supports both initial SAR exploration and scale-up of promising leads .

Synthetic Methodology Development: Benchmarking C7-Aryl Bromide Reactivity on the Benzazepine Scaffold

The aryl bromide at the C7 position provides a kinetically well-defined electrophilic center for developing and optimizing cross-coupling methodologies on the benzazepine core . Its documented reactivity in nucleophilic substitution with amines and thiols under basic conditions makes it suitable for reaction condition screening (catalyst, ligand, base, solvent). Unlike the 7-chloro analog, the bromine substituent's weaker C–Br bond (~285 vs. ~327 kJ/mol for C–Cl) enables milder reaction conditions and higher conversion rates [2], accelerating methodology optimization for benzazepine library synthesis.

Neuroscience Drug Discovery: Intermediate for Dopaminergic and Serotonergic Agent Synthesis

The benzazepine scaffold has an established pharmacophoric role in dopamine D1 receptor antagonists and 5-HT₂C receptor agonists relevant to neuropsychiatric disorders [3][4]. Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is explicitly noted as 'a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutic agents targeting neurological and psychiatric disorders' . The 7-bromo handle allows systematic exploration of substituent effects on dopaminergic and serotonergic target engagement while maintaining the core 2-amino-4-carboxylate pharmacophore, leveraging the scaffold's established CNS relevance.

Chemical Procurement: Cost-Effective Bulk Intermediate with Ambient Storage Logistics

Suppliers including Aladdin Scientific (Cat. E628801), AKSci (Cat. 6213DT), and LeYan (Cat. 1575371) offer this compound at ≥95–98% purity with availability from 100 mg to 1 kg scale . Unlike the 8-pentafluoroethyl analog (CAS 926927-42-6; priced at $132.90/5 mg and requiring −20°C storage) , the 7-bromo compound requires only refrigeration (2–8°C) , eliminating cold-chain shipping complexity and cost. This procurement profile—competitive pricing at bulk quantities, ambient-adjacent storage, and multi-supplier availability—makes it the economically rational choice for multi-step synthesis programs where the compound is consumed as a building block rather than a final bioactive tool compound.

Quote Request

Request a Quote for Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.